pagC protein
Description
Properties
CAS No. |
134773-72-1 |
|---|---|
Molecular Formula |
C14H12F3NOS |
Synonyms |
pagC protein |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Regulation of Pagc
Genomic Locus and Gene Organization
In Salmonella enterica serovar Typhimurium, the pagC gene is located on the chromosome and is part of a region that may have been acquired through horizontal gene transfer, suggested by its low G+C content and homology of a nearby gene (msgA) to Shigella plasmid DNA nih.govasm.org. The pagC gene is situated adjacent to and transcribed in the opposite direction from the pagD gene nih.govpnas.org. Upstream of pagC, several other genes have been identified, including pagD, envE, msgA, and envF, each transcribed from its own promoter nih.gov. The pagD and pagC genes share a common intergenic region containing regulatory elements that control their divergent transcription pnas.org.
Transcriptional Control by Two-Component Regulatory Systems
Transcriptional regulation of pagC is primarily mediated by the PhoP-PhoQ two-component regulatory system, a master regulator of virulence genes in Salmonella nih.govnih.govplos.org.
The PhoP-PhoQ Regulon and PagC Gene Activation
The PhoP-PhoQ system consists of the sensor kinase PhoQ and the response regulator PhoP nih.govnih.govannualreviews.org. PhoQ is located in the inner membrane and senses environmental signals, leading to its autophosphorylation and subsequent phosphorylation of PhoP plos.orguniprot.org. Phosphorylated PhoP (PhoP-P) acts as a transcriptional regulator, activating the expression of PhoP-activated genes (pags), including pagC, and repressing the expression of PhoP-repressed genes (prgs) nih.govnih.govuniprot.org.
PagC is a well-characterized pag gene nih.gov. Activation of pagC transcription by PhoP-P is crucial for Salmonella survival within macrophages nih.govwikigenes.orgnih.gov. While some PhoP-activated genes have a classic "PhoP box" in their promoter region, the pagC promoter, along with others like mig-14, mgtC, and virK, harbors an atypical PhoP box located further upstream and in the opposite orientation compared to archetypal PhoP-regulated promoters plos.orgpnas.org. Despite this atypical arrangement, PhoP-P can directly regulate transcription from the pagC promoter pnas.org.
Research findings highlight the cooperative nature of pagC activation. Studies have shown that both PhoP and the ancillary regulatory protein SlyA are required for efficient pagC transcription, particularly in overcoming silencing by the global repressor H-NS nih.govresearchgate.net. Neither PhoP-P nor SlyA alone is sufficient to relieve H-NS silencing and significantly increase pagC transcription; the combination of both proteins is necessary researchgate.net. This suggests a mechanism where PhoP and SlyA cooperatively induce DNA bending in the H-NS-bound region upstream of the pagC promoter, facilitating the binding of RNA polymerase and open complex formation nih.gov.
Environmental Stimuli Modulating PagC Expression
The PhoP-PhoQ system, and consequently pagC expression, is responsive to a variety of environmental signals encountered by Salmonella during infection nih.govplos.orgnih.govasm.org. Key inductive signals include low magnesium (Mg2+) concentrations, acidic pH, and cationic antimicrobial peptides plos.orguniprot.orgnih.gov. These conditions are characteristic of the phagosomal compartment within macrophages, where Salmonella resides wikigenes.orgnih.gov.
Conversely, high concentrations of Mg2+, typically found in extracellular environments and the host cell cytosol, repress pagC expression uniprot.orgnih.gov. Bile, an environmental signal encountered in the intestine, has also been shown to decrease the expression of the PhoP-PhoQ-regulated PagC researchgate.net. This suggests that pagC expression is tightly controlled to be maximally induced within the specific intracellular niche of the macrophage phagosome asm.orgnih.gov.
Data illustrating the effect of Mg2+ concentration on pagC promoter activity have been demonstrated in vitro, showing induction under low Mg2+ conditions nih.gov.
Ancillary Regulatory Proteins in PagC Gene Expression
The global repressor H-NS (Histone-like Nucleoid Structuring protein) is a major factor in silencing horizontally acquired genes in Salmonella, including pagC nih.govfrontiersin.org. The counter-silencing mechanism involving PhoP and SlyA is essential to overcome H-NS repression and allow pagC expression under inducing conditions nih.govresearchgate.netfrontiersin.org. This counter-silencing is thought to be an evolutionary mechanism allowing horizontally acquired genes to be integrated into existing regulatory networks nih.govfrontiersin.org.
Other regulatory proteins and systems may also indirectly influence pagC expression by affecting the PhoP-PhoQ system or its downstream regulators. For instance, the nucleotide guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), a regulator of the stringent response, has been shown to affect the transcription of some SlyA- and PhoP-dependent genes, although it has no direct influence on the PhoP-PhoQ system itself pnas.org.
Post-Transcriptional and Post-Translational Regulatory Mechanisms
While transcriptional control by the PhoP-PhoQ system and its co-regulators is a primary mode of pagC regulation, post-transcriptional and post-translational mechanisms can also influence the final level and activity of the PagC protein.
Post-transcriptional regulation involves control at the RNA level after transcription, affecting mRNA stability, processing, and translation wikipedia.orgkhanacademy.orgnih.gov. In Salmonella, RNA-binding proteins (RBPs) and small regulatory RNAs (sRNAs) are known to regulate gene expression at this level researchgate.net. The RBP ProQ, for example, has been shown to promote the expression of the intracellular virulence program in Salmonella . Research suggests that ProQ can activate the expression of PhoP at the post-transcriptional level, which in turn indirectly affects the transcription of PhoP-dependent genes like pagC . This indicates a potential indirect post-transcriptional influence on pagC expression mediated through the regulation of PhoP synthesis .
Post-translational modifications involve alterations to a protein after its synthesis, affecting its activity, stability, localization, or interactions frontiersin.org. While specific post-translational modifications of PagC are not extensively detailed in the provided search results, such modifications are common mechanisms for fine-tuning protein function in response to cellular signals and environmental changes frontiersin.org.
The accumulation of PagC has also been linked to the production of outer membrane vesicles (OMVs) in Salmonella, and PagC itself may be an active driver of OMV biogenesis, particularly inside the acidic vacuoles of host cells researchgate.net. This suggests a potential role for PagC in membrane remodeling and vesicle formation, a process that could be subject to post-translational regulation or influence researchgate.net.
Data regarding post-transcriptional regulation affecting pagC expression, such as the ProQ-mediated activation of PhoP translation, highlight the complexity of the regulatory network .
Data Table: Key Regulatory Factors and Their Influence on pagC Expression
| Regulatory Factor | Type of Regulation | Effect on pagC Expression | Conditions | References |
| PhoP-PhoQ System | Transcriptional | Activation | Low Mg2+, Acidic pH, Antimicrobial Peptides | nih.govnih.govplos.orguniprot.orgnih.gov |
| SlyA | Transcriptional | Activation (cooperative) | Intracellular environment (with PhoP-P) | plos.orgnih.govresearchgate.net |
| H-NS | Transcriptional | Repression | Silences horizontally acquired genes | nih.govfrontiersin.org |
| Low Mg2+ | Environmental | Induction | Phagosomal compartment | uniprot.orgnih.gov |
| Acidic pH | Environmental | Induction | Phagosomal compartment | plos.orguniprot.org |
| Cationic Antimicrobial Peptides | Environmental | Induction | Phagosomal compartment | plos.orguniprot.org |
| High Mg2+ | Environmental | Repression | Extracellular environment, Cytosol | uniprot.orgnih.gov |
| Bile | Environmental | Repression | Intestine | researchgate.net |
| ProQ | Post-transcriptional | Indirect Activation (via PhoP) | Intracellular environment (SCV) |
Data Table: Genomic Organization of the pagC Region in Salmonella
| Gene | Location Relative to pagC | Transcriptional Direction | PhoP-PhoQ Regulation | Predicted Protein Type | Potential Role | References |
| pagD | 5' (adjacent) | Opposite | Positive | Envelope protein | Attenuates virulence/survival in macrophages | nih.govpnas.org |
| envE | Upstream (5' to pagD) | Same as pagD | Not specified | Envelope protein | Unknown | nih.gov |
| msgA | Upstream (5' to envE) | Same as envE | Not specified | Unknown | Attenuates virulence/survival in macrophages | nih.gov |
| envF | Upstream (5' to msgA) | Same as msgA | Not specified | Lipoprotein | Unknown | nih.gov |
| pagC | - | - | Positive | Outer membrane protein | Virulence, macrophage survival, serum resistance | plos.orgnih.govpsu.edunih.govwikigenes.orgnih.govnih.gov |
*Note: Transposon insertions in pagD and msgA attenuated virulence, but deletion of pagD had no effect on virulence nih.gov.
Structural Characteristics and Subcellular Localization of Pagc Protein
Primary Structure and Predicted Membrane Topology
PagC is typically a relatively small protein, with the Salmonella typhimurium PagC consisting of 185 amino acids uniprot.org. Bioinformatic analyses and experimental evidence suggest that PagC adopts a beta-barrel structure, a common fold for outer membrane proteins in Gram-negative bacteria psu.eduresearchgate.netresearchgate.net. Predicted membrane topology models indicate that PagC is a multi-pass membrane protein embedded within the outer membrane uniprot.orgpsu.edu. It is believed to consist of eight transmembrane beta-strands connected by loops, with some loops exposed to the extracellular environment psu.eduresearchgate.net. PagC belongs to the outer membrane OOP superfamily and the Ail family of proteins, sharing structural similarities with other outer membrane proteins like Rck and Ail uniprot.orgpsu.edu. Experimental techniques such as SDS-PAGE have shown that PagC exhibits a heat-modifiable band, a characteristic behavior of integral membrane beta-barrel proteins that unfold upon heating researchgate.net.
Subcellular Compartmentalization and Outer Membrane Association
PagC is definitively localized to the bacterial outer membrane uniprot.orgpsu.eduresearchgate.netresearchgate.netnih.govnih.govresearchgate.netrepec.orgbiorxiv.orguniprot.orgresearchgate.netresearchgate.net. This localization is crucial for its function as it interacts with the external environment and components of the outer membrane, such as lipopolysaccharide (LPS) nih.govnih.govresearchgate.netrepec.org. Furthermore, PagC has been shown to localize to outer membrane vesicles (OMVs) released from bacterial cells researchgate.netresearchgate.net. Research indicates that PagC is preferentially enriched in these released OMVs compared to other outer membrane proteins, suggesting specific mechanisms for protein sorting during OMV biogenesis researchgate.net.
pH-Sensing Motif and Conformational Dynamics
A critical aspect of PagC function is its ability to sense and respond to changes in environmental pH, particularly the acidic conditions found within host vacuoles researchgate.netnih.govnih.govresearchgate.netrepec.orgbiorxiv.orgbiorxiv.org. This pH sensitivity is mediated by a specific motif within the protein.
Identification of pH-Sensitive Histidine Residues within PagC
Studies have identified a pH-responsive amino acid motif located within the extracellular loops of PagC nih.govnih.govresearchgate.netrepec.orgbiorxiv.org. This motif is characterized by the presence of specific histidine residues that are crucial for PagC's activity, particularly in promoting OMV formation nih.govnih.govresearchgate.netrepec.orgbiorxiv.org. In Salmonella typhimurium PagC, three histidine residues, specifically H60, H62, and H102, located in the second (EL2) and third (EL3) extracellular loops, have been identified as key components of this pH-sensing motif researchgate.netbiorxiv.org. These histidine residues are particularly sensitive to changes in pH due to the typical acid dissociation constant (pKa) of histidine sidechains, which is around 6, making them susceptible to protonation in mildly acidic environments researchgate.netbiorxiv.org. Solid-state Nuclear Magnetic Resonance (NMR) studies have provided experimental evidence that these histidine residues within PagC become protonated as the pH decreases, specifically around pH 6 researchgate.netbiorxiv.orgbiorxiv.org.
Influence of PagC Conformation on Membrane Curvature
The pH-induced conformational changes in PagC, particularly the proposed transition to a wedge shape, are hypothesized to directly influence the curvature of the outer membrane researchgate.netnih.govnih.govresearchgate.netrepec.orgbiorxiv.orgbiorxiv.org. This alteration in membrane curvature is considered a key mechanism by which PagC promotes the formation and release of outer membrane vesicles researchgate.netnih.govnih.govresearchgate.netrepec.orgbiorxiv.orgbiorxiv.org. PagC has been demonstrated to be an active driver of OMV biogenesis biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net. Experimental data show that the expression of PagC leads to increased OMV production researchgate.netnih.govnih.govresearchgate.netrepec.orgbiorxiv.orgresearchgate.netbiorxiv.org. Mutational studies further support the role of the pH-sensing histidines in this process; replacing these histidines with alanine (B10760859) suppresses OMV production, while replacing them with lysine (B10760008), which carries a positive charge, can lead to increased OMV production even at neutral pH, mimicking the protonated state researchgate.netnih.govbiorxiv.org. This suggests that the positive charge acquired by the histidines at acidic pH and the resulting conformational changes are directly linked to the induction of membrane curvature and subsequent vesicle budding researchgate.netnih.govbiorxiv.org.
Key Histidine Residues in PagC pH-Sensing Motif
| Residue | Location | Proposed Role in pH Sensing |
| H60 | Extracellular Loop 2 | Involved in pH-dependent conformational change and OMV formation researchgate.netbiorxiv.org |
| H62 | Extracellular Loop 2 | Involved in pH-dependent conformational change and OMV formation researchgate.netbiorxiv.org |
| H102 | Extracellular Loop 3 | Involved in pH-dependent conformational change and OMV formation researchgate.netbiorxiv.org |
Effect of pH on Histidine Protonation in PagC
| pH Range | Histidine Protonation State | Effect on PagC Conformation | Effect on OMV Production |
| Neutral pH | Neutral | More cylindrical conformation researchgate.netbiorxiv.orgbiorxiv.org | Lower OMV production researchgate.netnih.govbiorxiv.org |
| Mildly Acidic pH (~6) | Protonated | Proposed wedge-like conformation researchgate.netbiorxiv.orgbiorxiv.org; Local structural perturbations researchgate.netbiorxiv.org | Increased OMV production researchgate.netnih.govbiorxiv.org |
Mechanistic Basis of Pagc Protein Function
Role in Outer Membrane Vesicle (OMV) Biogenesis
Outer membrane vesicles are small, spherical structures released from the outer membrane of Gram-negative bacteria. They are involved in diverse functions, including intercellular communication, delivery of virulence factors, and modulation of the host immune response. mdpi.comnih.govnih.gov PagC has been identified as a key player in the formation of these vesicles.
PagC as an Active Inducer of Bacterial Vesiculation
Research indicates that PagC acts as an active driver of OMV biogenesis. biorxiv.orgresearchgate.netresearchgate.net Its expression is upregulated under conditions mimicking the acidic environment of macrophage phagosomes, leading to increased OMV production in Salmonella. mdpi.comnih.govresearchgate.net Studies have shown that increased expression of PagC directly correlates with accelerated vesiculation. nih.govresearchgate.net Furthermore, expressing PagC in Escherichia coli, which replicates its function in Salmonella, also upregulates OMV production. biorxiv.orgresearchgate.net Quantitative analysis has demonstrated that while other outer membrane proteins like OmpX are OMV constituents, overproduction of PagC has a more dramatic impact on increasing vesiculation, suggesting its specific importance in controlling OMV biogenesis. nih.govresearchgate.net
Molecular Interactions Facilitating OMV Formation
The mechanism by which PagC induces OMV formation involves pH-dependent interactions with the surrounding lipopolysaccharide (LPS) in the outer membrane. researchgate.netnih.govnih.govresearchgate.net PagC contains a pH-sensitive motif, specifically a set of histidine residues (H60, H62, and H102 in Salmonella), that become protonated at acidic pH. biorxiv.orgnih.govbiorxiv.org This protonation is crucial for OMV formation. nih.govnih.govresearchgate.net
Molecular dynamics simulations suggest that the protonation of these histidine residues leads to conformational changes in PagC, particularly in its extracellular loops (EL2 and EL3). biorxiv.orgnih.govresearchgate.netbiorxiv.org This change in shape and dynamics, from a cylindrical barrel at neutral pH to a potential wedge-like structure at acidic pH, could induce curvature in the outer membrane, facilitating vesicle budding. biorxiv.orgresearchgate.netbiorxiv.org These basic residues in the extracellular loops are thought to establish multiple interactions with the surrounding LPS, which could alter membrane curvature. nih.gov Experimental evidence supports this model, as mimicking acidic conditions by replacing these histidines with positively charged lysine (B10760008) residues results in increased OMV production, while alanine (B10760859) substitutions suppress it. biorxiv.orgresearchgate.netnih.gov
Distinction from Lipid A Modifying Enzymes in OMV Induction
PagC's mechanism of OMV induction is distinct from that of lipid A modifying enzymes like PagL and PagP. researchgate.netnih.govresearchgate.net PagL and PagP are enzymes that modify the lipid A moiety of LPS by removing or adding acyl chains, respectively. researchgate.netnih.govresearchgate.net This modification is thought to induce a conical LPS structure that promotes outer membrane curvature and facilitates OMV budding. researchgate.netnih.govresearchgate.net
In contrast, PagC does not chemically modify LPS. nih.gov Studies have shown that LPS isolated from wild-type Salmonella and a ΔpagC mutant have similar lipid A acylation profiles. nih.gov PagC has been demonstrated to promote outer membrane vesiculation independently of PhoPQ-regulated LPS remodeling; its expression in a phoPQ deletion mutant is sufficient to increase OMV production. researchgate.netnih.gov This indicates that PagC utilizes a different molecular mechanism, primarily involving pH-dependent conformational changes and interactions with LPS, to drive OMV biogenesis. nih.govresearchgate.net
Contribution to Bacterial Stress Resistance Mechanisms
Beyond its role in OMV biogenesis, PagC contributes significantly to the ability of bacteria, particularly Salmonella, to resist various environmental stresses and host defense mechanisms.
Resistance to Host Serum Complement System Mediated by PagC
PagC is involved in conferring resistance to the host serum complement system, a key component of the innate immune response that can lead to bacterial lysis. plos.orgasm.orgpsu.eduaai.orglu.seresearchgate.netnih.gov While the exact mechanism by which PagC mediates serum resistance is not fully characterized and has been subject to some conflicting results in earlier studies, more recent research provides clearer evidence of its role. asm.orgpsu.edu
Studies have shown that deletion of the pagC gene in Salmonella Typhimurium makes bacteria more susceptible to serum-mediated killing. asm.org Expressing pagC from Salmonella enterica serovar Choleraesuis in E. coli confers a high level of serum resistance. psu.edu This resistance appears to be independent of LPS structure. psu.edu
One proposed mechanism involves PagC's interaction with complement components. PagC, along with other outer membrane proteins like Rck and Ail, which are structurally related, have been shown to confer resistance to complement-mediated killing. aai.orglu.se While the precise mechanisms may differ among these proteins, recent findings suggest that PhoPQ-activated PagC expression contributes to defense against complement attack. researchgate.net This can involve the recruitment of complement inhibitors like Factor H and the degradation of the active complement component C3. researchgate.net It is proposed that PagC interferes with complement-mediated killing by engaging Factor H and potentially by promoting the production of PagC-enriched OMVs that divert and inactivate complement away from the bacterial surface. researchgate.net
Adaptation to Acidic Environments and Antimicrobial Peptides
PagC is also involved in bacterial adaptation to acidic environments and resistance to antimicrobial peptides. nih.govresearchgate.netnih.gov The expression of pagC is upregulated under stressful conditions, including low pH and the presence of antimicrobial peptides. nih.govresearchgate.net
The pH-sensing capability of PagC, mediated by its histidine residues, is directly linked to its function in acidic environments. biorxiv.orgnih.govbiorxiv.org At acidic pH, the protonation of these histidines drives conformational changes that promote OMV production, a process that can aid in survival within acidic niches like the macrophage phagosome. biorxiv.orgmdpi.comnih.govbiorxiv.org
While some studies on related proteins like Ail in Photorhabdus did not find an effect on resistance to antimicrobial peptides, other research indicates that PagC in Salmonella does mediate resistance to these peptides. nih.govplos.orgresearchgate.netnih.gov The PhoPQ system, which regulates pagC expression, is activated by cationic antimicrobial peptides. biorxiv.org The precise mechanism by which PagC confers resistance to antimicrobial peptides is not fully elucidated but is likely linked to its role in maintaining outer membrane integrity or modulating interactions with these molecules, potentially through the pH-dependent conformational changes and interactions with LPS observed during OMV biogenesis. nih.govresearchgate.net PagC is part of the SlyA and PhoP/PhoQ co-regulated genes that have functions associated with the bacterial envelope and are implicated in resistance to antimicrobial peptides. nih.govmdpi.com
Table 1: Summary of PagC Functions
| Function | Mechanism Involved | Environmental Cue/Stressors Involved |
| Outer Membrane Vesicle (OMV) Biogenesis | pH-dependent conformational change, interactions with LPS mediated by His residues | Acidic pH |
| Resistance to Host Serum Complement System | Potential recruitment of complement inhibitors (Factor H), C3b degradation, OMV production | Host serum |
| Adaptation to Acidic Environments | pH-sensing motif, OMV production | Acidic pH |
| Resistance to Antimicrobial Peptides | Upregulation by PhoPQ system, potential modulation of membrane properties | Cationic antimicrobial peptides, low Mg²⁺ concentration |
Resistance to Bile Salts
The PagC protein plays a significant role in the ability of Salmonella species to resist the detrimental effects of bile salts, which are encountered in the host's intestinal tract and gallbladder semanticscholar.orgresearchgate.netnih.gov. Bile salts are detergent-like molecules that can disrupt bacterial membranes and denature proteins, posing a significant challenge to bacterial survival within the host nih.gov.
Research indicates that PagC is involved in Salmonella enterica serovar Enteritidis's biological activities under unfavorable conditions, including mediating resistance to bile salts, antimicrobial peptides, and acidic pH semanticscholar.orgresearchgate.netnih.gov. PagC expression has been reported to be upregulated under stressful environmental conditions such as low pH or low Mg2+ concentrations semanticscholar.orgresearchgate.netnih.gov. This suggests that PagC contributes to Salmonella's survival strategies when facing the harsh conditions of the host environment.
The expression of PagC is known to be regulated by the PhoP-PhoQ two-component system, a key virulence regulator in Salmonella oup.comresearchgate.netasm.orgnih.gov. The PhoP-PhoQ system is essential for high-level resistance to bile in Salmonella enterica serovar Typhi and S. enterica serovar Typhimurium nih.govasm.org. While the precise mechanism by which PagC confers bile resistance is not fully elucidated, it is known to be a membrane protein semanticscholar.orgresearchgate.netnih.govasm.org. Surface alterations, including changes in membrane proteins and lipopolysaccharide, have been implicated in bacterial resistance to bile salts nih.govasm.org.
Studies utilizing techniques such as 2-D gel electrophoresis and transcriptional assays have examined the effect of bile on PagC. Some findings suggest that bile can influence pagC transcription oup.comresearchgate.net. For instance, transcriptional assays have shown a decrease in pagC transcriptional activity in the presence of bile in S. enterica serovar Typhimurium oup.comresearchgate.net. This complex regulation might suggest that while PagC contributes to resistance under various stresses, its expression is finely tuned in response to the specific presence of bile. Despite the complex transcriptional regulation, the association of PagC with resistance under conditions encountered in the host highlights its importance in Salmonella's adaptation and survival within this environment semanticscholar.orgresearchgate.netnih.gov.
Physiological Roles of Pagc Protein in Bacterial Pathobiology
Intracellular Survival within Host Phagocytic Cells
A defining characteristic of pathogenic bacteria like Salmonella is their capacity to survive and multiply within the host's macrophages. The PagC protein is essential for this intracellular survival. nih.gov Research indicates that PagC is required for Salmonella to survive within macrophages and resist the host's defense mechanisms. nih.govasm.org Specifically, PagC helps the bacteria resist cationic antimicrobial peptides, which are key components of the host's immune response within phagosomes. researchgate.netfrontiersin.org
The expression of pagC is highly increased when Salmonella is growing inside macrophages. asm.org This upregulation is controlled by the PhoP/PhoQ two-component regulatory system, which responds to environmental signals inside the host cell, such as low magnesium levels and acidic pH. asm.orgresearchgate.netuniprot.orguniprot.org Mutants that lack a functional this compound show reduced virulence and are less able to survive within macrophages. nih.gov Furthermore, PagC is important for the induction of membrane vesicles released by S. Typhimurium, which may play a role in macrophage infection. plos.orgplos.org In some bacteria, PagC has also been shown to confer resistance to human serum. researchgate.netplos.org
Modulation of Bacterial Proliferation and Cell Cycle Progression
The this compound also influences the regulation of bacterial growth and cell division within the host. To establish a persistent infection, bacteria must control their proliferation to avoid overwhelming the host cell too early. Evidence suggests that PagC is involved in this modulation by inhibiting bacterial cell division and extending the cell cycle. researchgate.netnih.govresearchgate.net This function is linked to its role as a component of membrane vesicles, which act to inhibit the proliferation of Salmonella inside macrophages. researchgate.netnih.gov
This controlled proliferation is tied to the PhoP/PhoQ regulatory system, which activates the expression of pagC and other virulence genes in response to the intracellular environment. uniprot.orguniprot.org This regulatory network ensures that PagC's functions are deployed at specific stages of infection, helping the bacterium to adapt and maintain its intracellular niche.
Influence on Bacterial Aggregation and Biofilm Formation
Biofilms are structured communities of bacteria that provide protection from environmental stresses, including the host immune system. The this compound has been shown to influence bacterial aggregation and the formation of biofilms. pnas.orgresearchgate.net Studies have demonstrated a strong association between the presence of the pagC gene and the ability of S. enterica to form biofilms. nih.govresearchgate.net In one study, nearly 90% of pagC-positive S. enterica isolates were found to produce biofilms. nih.govresearchgate.net
The expression of PagC can drive the aggregation of outer membrane vesicles (OMVs) and increase the formation of bacterial cell pellicles, particularly at an acidic pH, suggesting it may function as an adhesin that is active in biofilm development. pnas.orgresearchgate.net This is supported by evidence that PagC can increase vesicle production, which in turn promotes bacterial cell aggregation. researchgate.netpnas.org
Role in the Viable But Non-Culturable (VBNC) State Induction
The Viable But Non-Culturable (VBNC) state is a survival strategy used by bacteria to endure harsh environmental conditions. In this state, bacteria remain alive and metabolically active but cannot be grown on standard laboratory media. nih.govsigmaaldrich.com The this compound is implicated in the induction of this dormant-like state in Salmonella. researchgate.netnih.gov
When induced into a VBNC state, for example by hydrogen peroxide, Salmonella cells have been observed to release numerous membrane vesicles, which is accompanied by a significant overexpression of PagC. researchgate.netnih.govnih.gov This suggests that PagC's role in stress resistance helps the bacteria to enter this low-activity state as a survival mechanism. researchgate.netnih.gov Because of its transient overexpression during the VBNC state, PagC has been proposed as a potential biomarker for detecting these hard-to-culture, but still potentially virulent, bacteria. researchgate.netnih.govnih.govmdpi.com
Detailed Research Findings
| Research Area | Organism(s) | Key Finding |
| Intracellular Survival | Salmonella enterica serovar Typhimurium | PagC is essential for survival within macrophages and is regulated by the PhoP/PhoQ system in response to the intracellular environment. nih.govasm.org |
| Biofilm Formation | Escherichia coli and Salmonella enterica | A strong link was found between the pagC gene in S. enterica and the ability to form biofilms; 89.3% of pagC-positive isolates were biofilm producers. nih.govresearchgate.net |
| VBNC State | Salmonella Enteritidis and S. Typhimurium | Induction of the VBNC state is accompanied by a transient overexpression of the this compound, suggesting its role as a biomarker for this state. researchgate.netnih.govnih.gov |
| Stress Resistance | Salmonella enterica | PagC is involved in resistance to antimicrobial peptides and bile salts. researchgate.net |
| Cell Proliferation | Salmonella spp. | As a component of membrane vesicles, PagC inhibits the proliferation of Salmonella within macrophages. researchgate.netnih.govresearchgate.net |
Interactions Involving Pagc Protein
Host-Pathogen Interfacial Dynamics Mediated by PagC
PagC is strategically located at the host-pathogen interface, where it directly influences the dynamics of the interaction, primarily by modulating the host's innate immune response. A significant aspect of this modulation is its role in conferring resistance to serum-mediated killing. asm.org
One of the primary mechanisms by which PagC contributes to serum resistance is through its interaction with the host complement system, a critical component of innate immunity. Research has shown that PagC can bind to Factor H, a key inhibitor of the complement cascade. nih.gov This interaction is proposed to interfere with complement-mediated lysis of Salmonella in a two-step process. Firstly, by recruiting Factor H, PagC helps to inactivate the complement component C3b on the bacterial surface. nih.gov Secondly, PagC expression leads to an increased production of outer membrane vesicles (OMVs) enriched with PagC. asm.orgnih.gov These OMVs act as decoys, diverting and inactivating complement components away from the bacterial cell, thus protecting it from lysis. nih.gov
The expression of pagC is upregulated by the PhoP/PhoQ two-component system, which is activated by environmental cues within the host, such as the acidic environment of macrophage phagosomes. researchgate.netpnas.org This upregulation of PagC not only enhances serum resistance but also significantly increases the production of OMVs. asm.orgnih.govwikigenes.org These PagC-enriched OMVs can then contribute to the local and systemic spread of Salmonella as they are released from dying host cells, facilitating the infection of new cells. asm.orgnih.gov
Recent studies have further elucidated the molecular mechanism behind PagC's role in OMV biogenesis. PagC possesses a pH-sensing motif composed of three essential histidine residues. pnas.orgpnas.org In the acidic environment of the host cell vacuole, these histidines become protonated, leading to conformational changes in the protein that actively drive the formation of OMVs. researchgate.netpnas.orgpnas.org This pH-dependent mechanism highlights a sophisticated adaptation of Salmonella to its host environment.
The role of PagC in host-pathogen interactions extends beyond complement resistance. Its expression is associated with bacterial survival within macrophages, indicating its importance for the intracellular lifestyle of Salmonella. wikigenes.org While PagC shares sequence similarity with invasion proteins like Ail of Yersinia enterocolitica, it does not appear to confer an invasive phenotype itself. wikigenes.org
Table 1: Key Host-Pathogen Interactions Mediated by PagC
| Interacting Host Component | Function of Interaction | Research Finding |
|---|---|---|
| Complement Factor H | Inhibition of the complement cascade | PagC binds to Factor H, leading to the degradation of the active C3 component of complement. nih.gov |
| Complement System | Evasion of complement-mediated lysis | PagC-enriched outer membrane vesicles (OMVs) divert and inactivate complement components away from the bacteria. nih.gov |
| Macrophage Environment (acidic pH) | Upregulation of PagC expression and OMV biogenesis | The PhoP/PhoQ system, activated by acidic pH, induces pagC expression, which in turn drives OMV formation through a pH-sensing histidine motif. researchgate.netpnas.orgpnas.org |
Interactions with Other Bacterial Outer Membrane Proteins
The function of PagC is also influenced by its relationships with other proteins within the bacterial outer membrane and periplasm. PagC belongs to a family of homologous outer membrane proteins found in Salmonella, which includes Rck. mgc.ac.cn PagC and Rck share 54% sequence similarity. asm.org Another outer membrane protein with homology to PagC is OmpX, with a 36% sequence similarity. asm.org
Despite this homology, the specific roles of these proteins in processes like OMV production can differ. While PagC expression has the most significant effect on upregulating OMV production under PhoPQ-activating conditions, deletion of rck or ompX does not alter the number of OMVs produced. asm.org This suggests a specialized function for PagC in this process.
The regulation of PagC and its localization to the outer membrane are critical for its function. The pagC gene is part of a chromosomal region that includes other genes, such as pagD, which is also regulated by the PhoP/PhoQ system and encodes an envelope protein. nih.gov
The structural integrity of the outer membrane, maintained by systems like the Tol-Pal complex, is essential for the proper functioning of outer membrane proteins. The Tol-Pal system is involved in maintaining outer membrane integrity and plays a role in the invagination of the outer membrane during cell division. koreamed.orguniprot.orgfrontiersin.org While direct interactions between PagC and the Tol-Pal system have not been explicitly detailed, the stability and dynamics of the outer membrane, influenced by the Tol-Pal complex, would invariably affect the environment and function of PagC. For instance, defects in the Tol-Pal system can lead to hypervesiculation, a phenotype also strongly influenced by PagC expression. koreamed.org
Furthermore, the interplay between outer membrane proteins and lipopolysaccharide (LPS) is crucial for resistance to complement. PagC has been shown to confer serum resistance independently of the LPS structure, indicating its direct role in this process. psu.edu
Table 2: Interactions and Homologies of PagC with Other Bacterial Proteins
| Interacting/Homologous Protein | Location | Nature of Interaction/Homology | Functional Implication |
|---|---|---|---|
| Rck | Outer Membrane | 54% sequence similarity asm.org | Both are part of a family of virulence-related outer membrane proteins. mgc.ac.cn |
| OmpX | Outer Membrane | 36% sequence similarity asm.org | Homology suggests a related structural fold, though functional roles in OMV production differ. |
| PagD | Envelope | Encoded by an adjacent gene, also regulated by PhoP/PhoQ nih.gov | Part of the same virulence-associated chromosomal region. |
| Tol-Pal system | Trans-envelope | Indirect; Tol-Pal maintains outer membrane integrity koreamed.orguniprot.org | Proper function of the outer membrane environment is necessary for PagC activity. |
Evolutionary Conservation and Comparative Genomics of Pagc Homologs
Phylogenetic Relationships within the Ail/OmpX/PagC Family
Phylogenetic analyses of the Ail/OmpX/PagC protein family reveal a clear division into three distinct and well-supported sub-families: the Ail group, the PagC group, and the OmpX group. plos.orgresearchgate.net This classification is based on sequence homology and evolutionary relationships derived from comparing dozens of proteins across numerous bacterial species. plos.org
The PagC Group: This cluster is characterized by the PagC protein from Salmonella enterica serovar Typhimurium (e.g., STM3031), which is essential for virulence and survival within macrophages. plos.orgasm.org
The Ail Group: This group is typified by the Ail protein from Yersinia pestis (e.g., y1324), known for its role in mediating bacterial adherence to and invasion of epithelial cells. plos.orgasm.org
The OmpX Group: This sub-family includes proteins like OmpX from Enterobacter sp. 638 and Escherichia coli. plos.orgasm.org
Genomic studies in organisms like Photorhabdus have shown that a single bacterium can encode proteins from more than one of these sub-families. For instance, Photorhabdus asymbiotica and Photorhabdus luminescens genomes encode homologs for both Ail and PagC proteins, but not OmpX. plos.orgnih.govresearchgate.net This suggests distinct evolutionary pressures and functional requirements within the same organism.
Table 1: Key Sub-families of the Ail/OmpX/PagC Protein Family
| Sub-family | Canonical Protein Example | Organism Example | Reference |
| PagC | STM3031 | Salmonella Typhimurium | plos.org |
| Ail | y1324 | Yersinia pestis KIM | plos.org |
| OmpX | Ent638_1301 | Enterobacter sp. 638 | plos.org |
| Rck | Rck | Salmonella Typhimurium | asm.orgoup.com |
Functional Divergence and Conservation among PagC Homologs
While all members of the Ail/OmpX/PagC family are outer membrane proteins involved in the host-pathogen interface, their specific functions have diverged significantly. nih.govasm.org The primary sequence conservation is highest in the transmembrane β-barrel regions, whereas the extracellular loops, which are most likely to mediate interactions with the host environment, show higher levels of sequence divergence. frontiersin.orgoup.com This divergence in the extracellular domains is believed to be the structural basis for the varied functions observed among homologs. oup.com
Conserved Functions: A key conserved function, though not universal, is conferring resistance to the host's complement system. plos.orgpsu.edu For example, when expressed in a non-pathogenic E. coli strain, pagC from Photorhabdus luminescens conferred resistance to human serum. plos.orgnih.gov Similarly, direct evidence shows that PagC is a critical component for serum resistance in Salmonella enterica serovar Choleraesuis. psu.edu
Divergent Functions: Despite some overlap, the functions of PagC and its homologs are often distinct.
PagC is primarily required for the survival of Salmonella within host macrophages and the establishment of a systemic infection. asm.orgoup.com
Rck , a PagC homolog also found in Salmonella, is associated with complement resistance, epithelial cell adhesion, and invasion. oup.com Although PagC and Rck are 53% identical at the amino acid level, this functional distinction is notable. oup.com
Ail from Yersinia species is also implicated in cell adhesion and invasion. asm.orgoup.com
Interestingly, studies on chimeras of PagC and Rck have helped to map functional domains. The extracellular loops of PagC, for instance, have been identified as being responsible for the production of outer membrane vesicles (OMVs), a function not reported for Rck or Ail. nih.gov This functional specialization, driven by sequence divergence in exposed protein loops, highlights a key evolutionary strategy for adapting to different host niches and immune pressures. plos.orgoup.com
Table 2: Functional Comparison of PagC and its Homologs
| Protein | Organism | Conserved Function (Virulence) | Divergent/Specialized Function(s) | Reference |
| PagC | Salmonella enterica | Serum Resistance | Intramacrophage survival; OMV production | psu.eduasm.orgoup.comnih.gov |
| Rck | Salmonella enterica | Serum Resistance | Epithelial cell adhesion and invasion | asm.orgoup.com |
| Ail | Yersinia spp. | Serum Resistance | Epithelial cell adhesion and invasion | asm.orgoup.com |
| PagCPl | Photorhabdus luminescens | Serum Resistance | Role in insect pathogenicity | plos.orgnih.gov |
Horizontal Gene Transfer Events Associated with pagC Loci
The evolution of the pagC gene and its distribution among bacteria are strongly linked to horizontal gene transfer (HGT). frontiersin.orgwikipedia.org HGT is a primary mechanism for the rapid evolution of bacteria, allowing them to acquire new traits, including those related to virulence. frontiersin.orgwikipedia.org The pagC gene is frequently found within mobile genetic elements known as genomic islands (GIs) or pathogenicity islands (PAIs). nih.govresearchgate.net
For example, in Shiga toxin-producing E. coli (STEC), a pagC homolog is located on O-Island 122 (OI-122). nih.govmeatscience.org In Salmonella, pagC is part of the PhoPQ regulon and was likely acquired via HGT; its presence is critical for virulence and survival within host cells. frontiersin.org The location of pagC within GIs in the Photorhabdus genome further supports its acquisition through HGT. plos.orgresearchgate.net
Once acquired, these foreign genes must be integrated into the recipient bacterium's existing regulatory networks. frontiersin.org Horizontally transferred genes in Salmonella, including pagC, are often silenced by the nucleoid-structuring protein H-NS. nih.gov This silencing must be overcome for the gene to be expressed. Regulatory proteins such as PhoP and SlyA act as "counter-silencers," binding to the promoter regions of genes like pagC to relieve H-NS-mediated repression and activate transcription under specific environmental conditions, such as those encountered inside a host. frontiersin.orgnih.gov This co-evolution of horizontally acquired genes with native regulatory systems is a critical step in the successful adaptation of a pathogen. frontiersin.org
Table 3: Examples of pagC Loci within Genomic Islands
| Organism | Genomic Locus | Gene(s) on Island | Significance | Reference |
| Escherichia coli (STEC) | O-Island 122 (OI-122) | pagC-like gene, nleB, nleE | Encodes virulence factors, including T3SS effectors | nih.gov |
| Salmonella enterica | SPI-11 (Salmonella Pathogenicity Island 11) | pagC, pagD, envE, envF | Contributes to intramacrophage survival and virulence | frontiersin.org |
| Photorhabdus luminescens | Genomic Island | pagCPl | Associated with insect pathogenicity | plos.orgresearchgate.net |
Advanced Methodologies for Pagc Protein Research
Genetic Manipulation and Site-Directed Mutational Analysis of pagC
Genetic manipulation is a cornerstone for dissecting the function of the PagC protein by making precise, intentional changes to its DNA sequence. foodsafety.institute Site-directed mutagenesis, a key technique in this field, allows researchers to substitute specific amino acids within the protein, thereby probing the roles of individual residues in its structure and function. foodsafety.institutesci-hub.se
The process typically involves designing mutagenic primers containing the desired nucleotide changes. nih.gov These primers are then used in polymerase chain reaction (PCR) to create a modified pagC gene. foodsafety.institute The mutated gene, often carried on a plasmid, is introduced into a host bacterium, such as Escherichia coli, for replication and expression. sci-hub.se Subsequent DNA sequencing confirms that the intended mutation has been successfully incorporated. nih.gov
A powerful application of this methodology is the systematic replacement of amino acids to investigate their functional significance. For instance, studies have involved the substitution of amino acid residues with basic side chains in the extracellular loops of PagC. nih.gov By replacing arginine, lysine (B10760008), or histidine residues with alanine (B10760859), researchers can assess the importance of these basic residues in PagC's function, such as its role in the formation of outer membrane vesicles (OMVs). nih.gov
| Mutation Type | Example of Residues Targeted | Technique Used | Purpose of Analysis | Reference |
| Single Amino Acid Substitution | Arginine/Lysine/Histidine to Alanine | Q5 Site-Directed Mutagenesis Kit, Allelic Exchange | To determine the role of basic residues in extracellular loops on OMV formation. | nih.gov |
| Chimeric Gene Construction | Fusing portions of pagC with other genes (e.g., rck) | NEBuilder HiFi DNA Assembly | To create hybrid proteins to study domain function. | nih.gov |
| Gene Disruption | Insertion of foreign DNA (e.g., TnphoA) into the pagC locus | Site-specific recombination, Marker exchange | To inactivate the native pagC gene and study the resulting phenotype. | google.com |
These genetic approaches have been instrumental in demonstrating that PagC can enhance OMV production and in identifying specific amino acid motifs responsible for this activity. nih.gov
Spectroscopic and Imaging Techniques for Structural Elucidation of this compound
Determining the three-dimensional structure of PagC is critical to understanding its mechanism of action. A variety of biophysical techniques, including spectroscopy and microscopy, are employed for this purpose. arxiv.org
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for studying integral membrane proteins like PagC within a native-like lipid environment, such as in outer membrane vesicles (OMVs). researchgate.net By analyzing NMR spectra, researchers can observe the protein's conformation and how it changes in response to environmental cues, like pH. researchgate.net For example, NMR studies have shown that specific histidine residues in PagC become protonated around pH 6, leading to structural perturbations in select regions of the protein. researchgate.net
Mass Spectrometry (MS) is another powerful analytical tool that provides information on the mass-to-charge ratio of molecules, which can be used to determine the primary structure and post-translational modifications of proteins. pioneerpublisher.commdpi.com Tandem MS (MS/MS) can further provide detailed structural information by fragmenting the protein and analyzing the resulting pieces. mdpi.com
Electron Microscopy (EM) , especially cryo-electron microscopy (cryo-EM), allows for the direct visualization of protein structures and their complexes at high resolution. arxiv.orgpioneerpublisher.com While cryo-EM can be costly and challenged by high noise levels, it provides invaluable structural data. arxiv.org Atomic Force Microscopy (AFM) is also used for imaging single molecules and can provide multi-view images of a protein's structure. arxiv.org
| Technique | Information Gained | Key Finding for PagC/Related Proteins | Reference |
| Solid-State NMR | Atomic-level conformational data in a native-like environment. | Identified a pH-sensing motif involving three histidine residues in PagC that are essential for OMV biogenesis. | researchgate.net |
| X-ray Crystallography | High-resolution 3D atomic structure. | Provides a static snapshot of the protein's folded state. | arxiv.orgmdpi.com |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of proteins and complexes. | Enables visualization of protein structure in a near-native state. | arxiv.orgpioneerpublisher.com |
| Mass Spectrometry (MS) | Molecular weight, primary structure, post-translational modifications. | Complements other structural biology methods for comprehensive characterization. | pioneerpublisher.comrfi.ac.uk |
These techniques, often used in combination, provide a comprehensive picture of the PagC structure, linking its architecture to its biological function. mdpi.com
Computational Modeling and Molecular Dynamics Simulations of PagC
Computational approaches are essential for complementing experimental data and providing dynamic insights into protein behavior. ohsu.edudiva-portal.org These in silico methods allow researchers to build structural models, predict interactions, and simulate the motion of proteins over time. ohsu.edu
Molecular modeling can be used to generate viable three-dimensional structures for proteins when experimental structures are unavailable. ohsu.edu This is often a starting point for more advanced simulations.
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. diva-portal.orgnih.gov For PagC, MD simulations have been used to understand how environmental changes, such as mild acidification, affect the protein's structure and flexibility. nih.gov These simulations have shown that changes in pH can alter the conformation of PagC's extracellular loops and their interactions with the surrounding lipopolysaccharide (LPS) in the outer membrane, which may lead to changes in membrane curvature and vesicle formation. nih.gov
| Computational Method | Application to PagC Research | Insights Gained | Reference |
| Molecular Modeling | Generating 3D structural models of PagC. | Provides a structural framework for hypothesis testing. | ohsu.edu |
| Molecular Dynamics (MD) Simulations | Simulating the motion of PagC in a membrane environment under different conditions (e.g., varying pH). | Revealed that pH changes alter the structure and flexibility of PagC's extracellular loops, impacting interactions with LPS and potentially driving OMV formation. | nih.gov |
| Molecular Docking | Predicting the interaction between PagC and other molecules. | Can help identify potential binding partners or substrates. | ohsu.eduresearchgate.net |
These computational tools are invaluable for bridging the gap between static structural information and the dynamic functional behavior of PagC within the complex environment of the bacterial outer membrane. nih.gov
In Vitro and Ex Vivo Functional Assays for PagC Activity
To validate the function of PagC, a variety of in vitro (in a controlled environment outside a living organism) and ex vivo (using tissues or cells from an organism) assays are employed.
In vitro assays are critical for characterizing the biochemical properties of PagC. An in vitro transcription-translation system can be used to produce the this compound in a cell-free environment. asm.org This allows for the study of the protein in isolation, free from the complexities of the cellular context. For example, purified this compound can be used in Western blot analyses with patient serum samples to detect specific immune responses, confirming its expression during infection and its antigenicity. asm.org
Ex vivo and in vivo assays provide insights into the protein's function in a more biologically relevant context. For instance, the role of PagC in bacterial survival and replication within host cells can be assessed using cell culture models. oup.com Macrophages can be infected with Salmonella strains (wild-type or mutants), and the bacterial replication can be measured over time by counting colony-forming units (CFUs). oup.com Furthermore, the cytotoxic effects of immune cells targeting bacteria or infected cells can be measured using assays like the LDH cytotoxicity assay, which quantifies cell death. frontiersin.org These assays are crucial for linking the molecular functions of PagC to its role in virulence and host-pathogen interactions. oup.comfrontiersin.org
| Assay Type | Specific Assay | Purpose | Example Application | Reference |
| In Vitro | Cell-Free Transcription-Translation | To produce purified this compound for biochemical studies. | Used to generate this compound to test for immunoreactivity with patient sera. | asm.org |
| In Vitro | Western Blot Analysis | To detect specific proteins and immune responses. | Confirmed specific IgG responses to PagC in patients with typhoid fever. | asm.org |
| Ex Vivo / In Vivo | Cell Infection Model (e.g., Macrophages) | To assess bacterial survival and replication within host cells. | Measured the replication of S. typhimurium strains inside cells over 24 hours. | oup.com |
| In Vitro | Cytotoxicity Assay (e.g., LDH Assay) | To measure cell death caused by cytotoxic cells or other effectors. | Used to evaluate the killing of target tumor cells by CAR T-cells. | frontiersin.org |
Through these functional assays, researchers can directly test hypotheses generated from genetic, structural, and computational studies, ultimately confirming the biological role of the this compound.
Q & A
Q. How is PagC protein identified and characterized in Salmonella mutants?
PagC is identified via two-dimensional gel electrophoresis (2D-PAGE) of whole-cell protein extracts from wild-type and mutant strains. Mutants (e.g., pagC::TnphoA insertions) lack an 18-kDa protein with pI 8.0, confirmed by silver staining and Western blot using anti-alkaline phosphatase (AP) antisera for fusion proteins . Comparative analysis with PhoP/PhoQ regulatory mutants further validates PagC's absence under non-inducing conditions.
Q. What is the role of PagC in Salmonella virulence and macrophage survival?
PagC is essential for intramacrophage survival and systemic virulence in murine models. Mutants show attenuated virulence, which is restored by complementation with a wild-type pagC cosmid. Its function is linked to membrane integrity but is independent of defensin resistance or acid tolerance, as shown in macrophage cytotoxicity assays .
Q. What structural features define PagC as a membrane protein?
PagC is a 188-amino-acid outer membrane protein with a predicted pI of 8.2. It contains a leader peptide (cleaved post-translationally) and transmembrane domains, as deduced from DNA sequencing and in vitro transcription-translation assays producing a 22-kDa precursor .
Advanced Research Questions
Q. How does transcriptional regulation of pagC by PhoP-PhoQ influence virulence?
The pagC promoter lacks canonical RNA polymerase binding sites but has a -10 region (TAATAT) and a -12 Pribnow box (TATAAT). Primer extension analysis mapped transcription initiation to nucleotide 170, with termination at a stem-loop structure (nucleotides 1309–1330). Expression is stationary-phase-dependent in rich media and constitutive in phoP mutants, validated via Northern blot and radiolabeled RNA probes .
Q. What explains the homology between PagC, Yersinia Ail, and bacteriophage lambda Lom proteins?
Protein family alignment (using NBRF/PIR databases) revealed sequence similarity scores: PagC-Lom (107.8), PagC-Ail (104.7), and Ail-Lom (89.8). Structural modeling suggests conserved β-barrel domains critical for host-cell interaction. Functional overlap is hypothesized to arise from horizontal gene transfer, with Lom potentially contributing to lysogen virulence .
Q. How can researchers resolve discrepancies in PagC transcript size versus coding capacity?
The pagC transcript is ~1,100 nucleotides, yet only 564 nucleotides encode the 188-aa protein. Primer extension and RNase protection assays identified a 558-nucleotide 5' untranslated region (UTR). Deletion studies suggest the UTR stabilizes mRNA under stress (e.g., low Mg²⁺), but its exact regulatory role requires ribosome profiling or RNA-seq under PhoP-inducing conditions .
Q. What methods are optimal for detecting PagC in heterologous expression systems?
Recombinant PagC (23 kDa) expressed in E. coli can be purified via affinity chromatography. Monoclonal antibodies (mAbs) targeting conserved domains (e.g., peptide P1: residues 50-65) show specificity in ELISA and Western blot, with no cross-reactivity to Proteus or E. coli O1 proteins. Epitope mapping via peptide-KLH conjugates confirms binding specificity .
Methodological Guidance
- For protein detection : Use 2D-PAGE with pH 4.1–8.1 gradients and anti-AP sera for fusion proteins .
- For transcriptional analysis : Combine primer extension (e.g., primers at nucleotides 335–350) with in vitro coupled transcription-translation (e.g., pUC19-cloned pagC) .
- For functional studies : Employ murine macrophage infection assays complemented by pagC cosmids and PhoP/PhoQ regulatory mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
